2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid
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Overview
Description
2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid is a complex organic compound that features both acetylamino and malonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the 4-chlorophenyl intermediate: This could involve the chlorination of a phenyl ring.
Addition of the oxopropyl group: This step might involve a Friedel-Crafts acylation reaction.
Incorporation of the acetylamino group: This could be achieved through an acetylation reaction.
Formation of the malonic acid derivative: This might involve the reaction of the intermediate with malonic acid under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the acetylamino group to a nitro group.
Reduction: This could involve the reduction of the oxopropyl group to a hydroxyl group.
Substitution: This might involve the substitution of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-2-(3-phenyl-3-oxopropyl)malonic acid: Lacks the chlorine atom, which might affect its reactivity and applications.
2-(Amino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid: Lacks the acetyl group, which could influence its chemical properties and biological activity.
Properties
CAS No. |
5887-72-9 |
---|---|
Molecular Formula |
C14H14ClNO6 |
Molecular Weight |
327.71 g/mol |
IUPAC Name |
2-acetamido-2-[3-(4-chlorophenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C14H14ClNO6/c1-8(17)16-14(12(19)20,13(21)22)7-6-11(18)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,17)(H,19,20)(H,21,22) |
InChI Key |
ZAUMEIGSSPFLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)Cl)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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